Piceatannol 3'-O-glucoside
Overview
Description
Piceatannol 3’-O-glucoside: is a naturally occurring stilbenoid and a phenolic compound. It is a glucoside derivative of piceatannol, which is found in various plants such as grapes, passion fruit, white tea, and Japanese knotweed. This compound is known for its potential health benefits and biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties .
Scientific Research Applications
Piceatannol 3’-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other bioactive stilbenoids.
Industry: It is used in the development of nutraceuticals and functional foods for its health benefits.
Mechanism of Action
Mode of Action
Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through the inhibition of arginase activity . This interaction results in an increase in the production of nitric oxide, a potent vasodilator . Furthermore, it has been suggested that the binding of Piceatannol 3’-O-glucoside is outside the catalytic site of α-glucosidase, which induces conformational changes in α-glucosidase and blocks the entrance of the substrate, causing a decline in α-glucosidase activities .
Biochemical Pathways
The primary biochemical pathway affected by Piceatannol 3’-O-glucoside is the nitric oxide synthase pathway . By inhibiting arginase activity, Piceatannol 3’-O-glucoside increases the availability of L-arginine for nitric oxide synthase, leading to increased production of nitric oxide . This can have downstream effects on vasodilation and blood pressure regulation .
Pharmacokinetics
It is known that piceatannol, a related compound, shows rapid glucuronidation and poor bioavailability when injected in rats
Result of Action
The activation of endothelial nitric oxide synthase by Piceatannol 3’-O-glucoside leads to an increase in nitric oxide production . This can result in vasodilation, which increases blood flow and oxygen supply to various tissues . Additionally, it has been suggested that Piceatannol 3’-O-glucoside can increase pulmonary blood oxygen tension and decrease pulmonary interstitial edema, thereby protecting against lung injury .
Biochemical Analysis
Biochemical Properties
Piceatannol 3’-O-glucoside activates endothelial nitric oxide synthase through inhibition of arginase activity, with IC50s of 11.22 µM and 11.06 µM against arginase I and arginase II, respectively . This interaction with enzymes suggests that Piceatannol 3’-O-glucoside plays a significant role in biochemical reactions.
Cellular Effects
Piceatannol 3’-O-glucoside has been shown to have various effects on cells. For instance, it has demonstrated significant cytotoxic effects against various cancer cell lines, including colon cancer, multiple types of leukemia, colorectal cancer, melanoma, hepatocellular carcinoma, and ovarian cancer . It also reduces inflammation and oxidative stress through inactivating the NF-κB and MAPK signaling pathways on cerebral endothelial cells .
Molecular Mechanism
The molecular mechanism of Piceatannol 3’-O-glucoside involves its interaction with enzymes such as arginase and nitric oxide synthase . It inhibits arginase activity, leading to the activation of endothelial nitric oxide synthase . This suggests that Piceatannol 3’-O-glucoside exerts its effects at the molecular level through enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
For example, it has been found to reduce fasting blood glucose levels over time .
Dosage Effects in Animal Models
In animal models, Piceatannol 3’-O-glucoside has been shown to reduce blood glucose levels. In a study conducted on high fat diet-fed mice, administration of Piceatannol 3’-O-glucoside at a dose of 10 mg/kg body weight significantly suppressed fasting blood glucose levels .
Metabolic Pathways
The metabolic pathways of Piceatannol 3’-O-glucoside have been extensively studied, with glucuronidation, sulfation, and methylation being the most explored ones, catalyzed by uridine 5′-diphospho (UDP)-glucosyltransferases (UGTs), sulfotransferases (SULTs), and methyltransferases (MTs), respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piceatannol 3’-O-glucoside typically involves the glucosylation of piceatannol. One common method is the enzymatic glucosylation using cultured cells of Phytolacca americana, which converts piceatannol into its 3’-O-glucoside form . Another method involves the use of cyclodextrin glucanotransferase to further glucosylate the compound .
Industrial Production Methods: Industrial production of piceatannol 3’-O-glucoside can be achieved through the extraction from natural sources such as rhubarb. The compound is then purified and processed to ensure a stable and high-quality product . The amorphous form of piceatannol 3’-O-glucoside is preferred for its favorable solubility and stability .
Chemical Reactions Analysis
Types of Reactions: Piceatannol 3’-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be acylated at the C-2’ position of the sugar moiety, leading to the formation of different derivatives .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Acylation reactions often use acyl chlorides or anhydrides under basic conditions.
Major Products: The major products formed from these reactions include various acylated derivatives of piceatannol 3’-O-glucoside, which may exhibit different biological activities .
Comparison with Similar Compounds
Resveratrol: A well-known stilbenoid with similar antioxidant and anti-inflammatory properties.
Pterostilbene: A dimethyl ether analog of resveratrol with enhanced bioavailability and similar health benefits.
Uniqueness: Piceatannol 3’-O-glucoside is unique due to its specific glucosylation at the 3’ position, which may enhance its solubility and stability compared to its aglycone form, piceatannol . This modification also allows for distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-15-7-10(3-4-14(15)24)1-2-11-5-12(22)8-13(23)6-11/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGCIIXWEFTPOC-CUYWLFDKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Piceatannol 3'-O-glucoside particularly interesting in the context of drug development?
A: this compound has shown promising results in inhibiting ferroptosis, a form of regulated cell death []. This mechanism is relevant to various diseases, and the compound's activity makes it a potential candidate for further development. Additionally, the amorphous form of this compound demonstrates improved solubility and stability [], which are crucial factors for pharmaceutical applications.
Q2: How does the structure of this compound contribute to its activity against ferroptosis?
A: Research suggests that the presence of the 4'-OH group in this compound significantly enhances its ferroptosis inhibitory activity []. This effect is attributed to the transannular resonance effect, which increases the compound's hydrogen donation potential. This antioxidant mechanism seems to be a key factor in its ability to protect cells from erastin-induced ferroptosis [].
Q3: Does the glucoside moiety in this compound play a role in its biological activity?
A: While the 4'-OH group on the main structure is highlighted for its contribution to ferroptosis inhibition [], research on its antiglycation properties indicates that the position of the glucoside moiety is also important. Studies comparing different resveratrol glucosides, including this compound, revealed that attaching the glucoside to the B ring of resveratrol leads to superior antiglycation activity []. This suggests the glucoside moiety may influence the compound's interaction with specific targets, impacting its overall biological profile.
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